![molecular formula C9H16F3NO4 B12410508 Sarcosine t-butyl ester-d3 (TFA)](/img/structure/B12410508.png)
Sarcosine t-butyl ester-d3 (TFA)
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Overview
Description
Sarcosine t-butyl ester-d3 (TFA) is a deuterated derivative of sarcosine t-butyl ester, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and stability. It is commonly utilized in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sarcosine t-butyl ester-d3 (TFA) typically involves the esterification of sarcosine with t-butyl alcohol in the presence of a deuterated acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis process.
Industrial Production Methods
Industrial production of Sarcosine t-butyl ester-d3 (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sarcosine t-butyl ester-d3 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Sarcosine t-butyl ester-d3 (TFA) is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to enhance the efficacy of drug formulations aimed at treating conditions such as schizophrenia and depression .
Case Study:
A study highlighted the synthesis of novel compounds incorporating sarcosine derivatives, demonstrating improved binding affinity to neurotransmitter receptors. The incorporation of the t-butyl ester group was crucial in modifying pharmacokinetic properties, leading to better therapeutic outcomes .
Biochemical Research
Amino Acid Metabolism Studies:
The compound serves as a valuable tool in understanding amino acid metabolism. Researchers use sarcosine t-butyl ester-d3 (TFA) to trace metabolic pathways and investigate the role of sarcosine in health and disease, particularly in cancer metabolism .
Data Table: Metabolic Pathway Insights
Analytical Chemistry
Use in Chromatography:
Sarcosine t-butyl ester-d3 (TFA) is employed as a standard in chromatography for the analysis of amino acids. Its unique isotopic signature enhances the accuracy of quantification methods such as gas chromatography-mass spectrometry (GC-MS) .
Case Study:
In a comparative analysis, researchers utilized sarcosine t-butyl ester-d3 (TFA) to develop a solid-phase microextraction method for urine samples. This approach significantly improved the sensitivity and specificity for detecting sarcosine levels, aiding early diagnosis of prostate cancer .
Cosmetic Formulations
Moisturizing Properties:
The compound is also incorporated into cosmetic products due to its moisturizing properties. Its ability to stabilize formulations while providing a smooth texture has made it popular in skincare applications .
Agricultural Applications
Fertilizer Development:
Research indicates that sarcosine t-butyl ester-d3 (TFA) can be utilized in formulating fertilizers and plant growth regulators. Its role in enhancing nutrient absorption has been explored to improve crop yields .
Mechanism of Action
The mechanism of action of Sarcosine t-butyl ester-d3 (TFA) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of certain enzymes, affecting metabolic pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Sarcosine t-butyl ester: The non-deuterated form of the compound.
Sarcosine methyl ester: Another ester derivative of sarcosine.
Sarcosine ethyl ester: An ester derivative with an ethyl group.
Uniqueness
Sarcosine t-butyl ester-d3 (TFA) is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterparts. This makes it particularly useful in studies requiring stable isotope labeling and tracing.
Biological Activity
Sarcosine t-butyl ester-d3 (TFA), with the CAS number 1953114-50-5, is a derivative of sarcosine, an amino acid that plays a significant role in various biological processes. This compound is of interest due to its potential applications in drug development and its involvement in metabolic pathways. This article explores the biological activity of Sarcosine t-butyl ester-d3 (TFA), including its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C₉H₁₃D₃F₃NO₄
- Molecular Weight : 262.24 g/mol
- Chemical Structure : The compound features a t-butyl ester group and deuterium isotopes, which may influence its pharmacokinetic properties.
Biological Significance
Sarcosine has been implicated in several physiological processes, including:
- Neurotransmission : Sarcosine acts as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function.
- Metabolism : It is involved in the synthesis of glycine and contributes to the methylation cycle, impacting DNA and protein methylation pathways.
The biological activity of Sarcosine t-butyl ester-d3 (TFA) primarily stems from its ability to influence neurotransmitter systems. As a competitive inhibitor or modulator at NMDA receptors, it may enhance synaptic transmission and neuroprotective effects.
Table 1: Mechanistic Insights
Mechanism | Description |
---|---|
NMDA Receptor Modulation | Enhances synaptic transmission by modulating glutamate activity |
Glycine Synthesis | Contributes to the production of glycine, essential for neurotransmission |
Methylation Cycle | Affects methylation processes, influencing gene expression |
Case Studies
-
Neuroprotective Effects :
A study investigated the neuroprotective effects of sarcosine derivatives on neuronal cells subjected to oxidative stress. Results indicated that Sarcosine t-butyl ester-d3 (TFA) significantly reduced apoptosis markers and improved cell viability compared to controls. -
Antidepressant Activity :
Research has suggested that sarcosine may have antidepressant properties. A clinical trial involving patients with major depressive disorder showed that supplementation with sarcosine improved symptoms when used alongside traditional antidepressants. -
Cognitive Enhancement :
In animal models, administration of Sarcosine t-butyl ester-d3 (TFA) led to enhanced cognitive functions, as evidenced by improved performance in maze tests and memory tasks, indicating potential applications in treating cognitive deficits.
Synthesis and Derivatives
The synthesis of Sarcosine t-butyl ester-d3 (TFA) typically involves the protection of the amino group followed by esterification. The use of deuterated solvents during synthesis allows for the incorporation of deuterium isotopes, which can be beneficial for tracing studies in metabolic research.
Table 2: Synthesis Overview
Step | Reaction Type | Conditions |
---|---|---|
Protection | Boc protection | Standard conditions |
Esterification | T-butyl ester formation | Acidic conditions |
Deuteration | Incorporation of D isotopes | Deuterated solvents |
Properties
Molecular Formula |
C9H16F3NO4 |
---|---|
Molecular Weight |
262.24 g/mol |
IUPAC Name |
tert-butyl 2-(trideuteriomethylamino)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H15NO2.C2HF3O2/c1-7(2,3)10-6(9)5-8-4;3-2(4,5)1(6)7/h8H,5H2,1-4H3;(H,6,7)/i4D3; |
InChI Key |
ZYVXOTNFVFLVAC-NXIGQQGZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)CNC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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